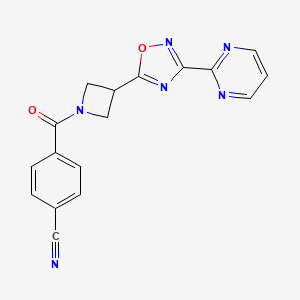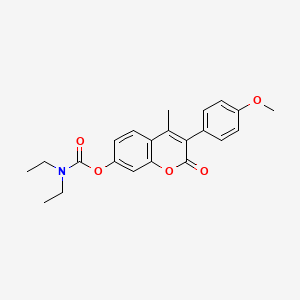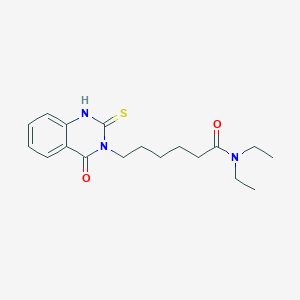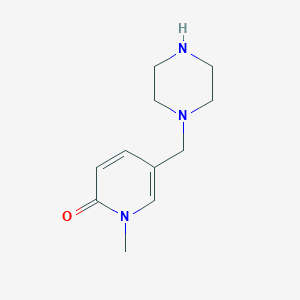
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile, also known as POBA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. POBA is a heterocyclic compound that contains a pyrimidine ring, an oxadiazole ring, and an azetidine ring. The compound has been synthesized using a variety of methods and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Characterization
The scientific research applications of compounds similar to 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile often involve their synthesis and characterization for various biological activities. These compounds, including those with oxadiazole and azetidinone structures, are synthesized and characterized through techniques such as IR, NMR, and mass spectra. Their antibacterial and antifungal activities are commonly investigated against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing significant correlations and activities (Desai & Dodiya, 2014).
Antimicrobial Screening
Quinoline-oxadiazole–based azetidinone derivatives exhibit promising antimicrobial properties. Studies reveal that incorporating the oxadiazole ring into different heterocyclic frameworks enhances the compounds' antimicrobial efficacy, indicating a potential pathway for developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).
Potential in Anticancer Activity
Research into the structural effects of these compounds on their biological activity includes investigating their anticancer potential. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, structurally characterized, and assessed for their in vitro anti-cancer activity. These studies suggest modifications in the lipophilicity of molecules could improve transport through cell wall barriers, indicating these compounds' roles in medicinal chemistry and cancer therapy (Maftei et al., 2016).
Antioxidant and Antitubercular Activities
Synthesis and evaluation of antioxidant, in vitro antimicrobial, and antitubercular activities have also been explored. Pyrimidine-azetidinone analogues, for example, demonstrate significant activities against bacterial and fungal strains, including Mycobacterium tuberculosis. These findings underscore the potential for these compounds in designing antibacterial and antituberculosis therapies (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-8-11-2-4-12(5-3-11)17(24)23-9-13(10-23)16-21-15(22-25-16)14-19-6-1-7-20-14/h1-7,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRMYOVKSWTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)
![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)
![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)
![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)
![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)



![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)